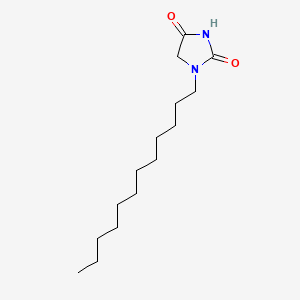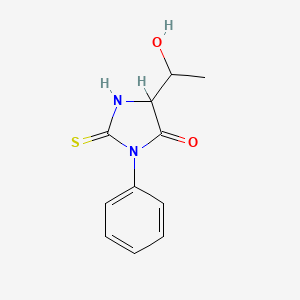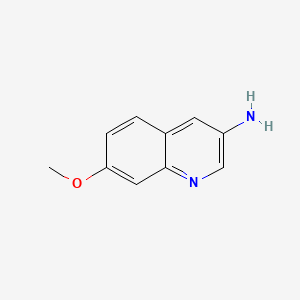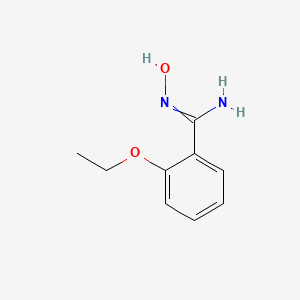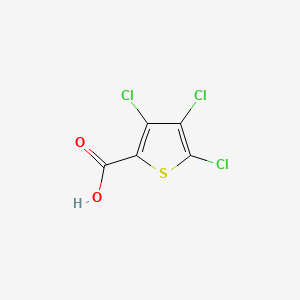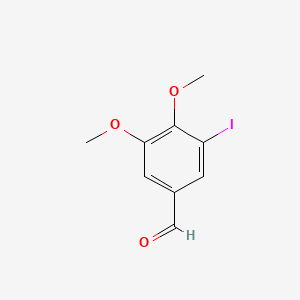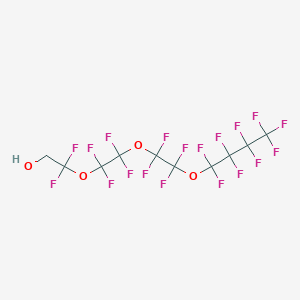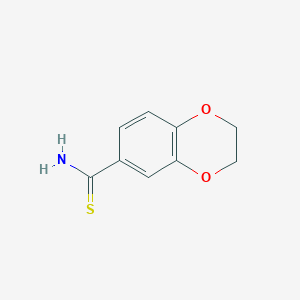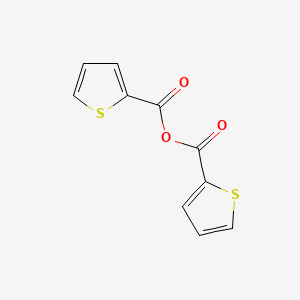
Anhídrido del ácido tiofeno-2-carboxílico
Descripción general
Descripción
Thiophene-2-carboxylic anhydride is a heterocyclic organic compound featuring a five-membered ring with one sulfur atom and a carboxylic anhydride functional group at the 2-position. This compound is part of the thiophene family, known for its aromatic properties and significant role in various chemical and industrial applications.
Aplicaciones Científicas De Investigación
Thiophene-2-carboxylic anhydride has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
Thiophene-2-carboxylic anhydride is a compound that has been found to interact with a variety of targets. It is a part of a larger class of compounds known as thiophene derivatives, which have been shown to exhibit a range of biological effects
Mode of Action
The mode of action of Thiophene-2-carboxylic anhydride involves its interaction with its targetsFor example, in the case of the Suzuki–Miyaura coupling reaction, the compound participates in a series of electronically divergent processes with the metal catalyst .
Biochemical Pathways
Thiophene-2-carboxylic anhydride is involved in several biochemical pathways. For instance, it plays a role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, it has been found to participate in the oxidation reactions initiated by hydroperoxyl radical .
Result of Action
The molecular and cellular effects of Thiophene-2-carboxylic anhydride’s action are diverse, given its involvement in various biochemical pathways. For instance, in the Suzuki–Miyaura coupling reaction, it contributes to the formation of carbon–carbon bonds . In the oxidation reactions initiated by hydroperoxyl radical, it leads to the formation of different products, including important isomers such as thiophene-epoxide, thiophene-ol, thiophene-oxide, oxathiane, and thiophenone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thiophene-2-carboxylic anhydride. For instance, the compound’s reactivity can be influenced by the pH of the environment . Additionally, the compound’s action can be affected by its exposure to environmental pollutants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiophene-2-carboxylic anhydride can be synthesized through several methods. One common approach involves the cyclization of thiophene-2-carboxylic acid with acetic anhydride under reflux conditions. Another method includes the reaction of thiophene-2-carboxylic acid with phosphorus pentachloride (PCl5) to form the corresponding acid chloride, which then reacts with acetic anhydride to yield the anhydride .
Industrial Production Methods: On an industrial scale, thiophene-2-carboxylic anhydride is typically produced through the cyclization of thiophene derivatives with suitable reagents under controlled conditions. The process often involves the use of catalysts to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Thiophene-2-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can convert it into thiophene-2-carboxylic alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Thiophene-2-carboxylic alcohol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Thiophene-2-carboxylic anhydride can be compared with other thiophene derivatives such as thiophene-2-carboxylic acid and thiophene-2-carboxaldehyde. While all these compounds share the thiophene ring structure, their functional groups confer different chemical properties and reactivities:
Thiophene-2-carboxylic acid: More acidic and less reactive in electrophilic substitution reactions compared to the anhydride.
Thiophene-2-carboxaldehyde: More reactive in nucleophilic addition reactions due to the presence of the aldehyde group.
Thiophene-2-carboxylic anhydride is unique due to its anhydride functional group, which makes it a versatile intermediate in organic synthesis and industrial applications.
Propiedades
IUPAC Name |
thiophene-2-carbonyl thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBCDDYQJQGMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394958 | |
| Record name | thiophene-2-carboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25569-97-5 | |
| Record name | thiophene-2-carboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that the rotation of the substituent group in Acetic thieno[3,4-b]thiophene-2-carboxylic anhydride implies a low energy increase. What are the implications of this finding for potential applications of this compound?
A1: The low rotational barrier around the C7-C9 bond in Acetic thieno[3,4-b]thiophene-2-carboxylic anhydride, as suggested by the calculated low energy increase of about 2 kcal/mol [], indicates a degree of flexibility within the molecule. This flexibility could be significant in various ways:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


